molecular formula C13H17NO B13851813 2-Phenyl-2-piperidin-1-ylacetaldehyde

2-Phenyl-2-piperidin-1-ylacetaldehyde

Cat. No.: B13851813
M. Wt: 203.28 g/mol
InChI Key: FIYUKWDVNOJKHT-UHFFFAOYSA-N
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Description

2-Phenyl-2-piperidin-1-ylacetaldehyde is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry . The compound’s structure consists of a piperidine ring attached to a phenyl group and an aldehyde functional group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-piperidin-1-ylacetaldehyde typically involves the reaction of piperidine with benzaldehyde under specific conditions. One common method is the reductive amination of benzaldehyde with piperidine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-piperidin-1-ylacetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-Phenyl-2-piperidin-1-ylacetic acid.

    Reduction: 2-Phenyl-2-piperidin-1-ylethanol.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-piperidin-1-ylacetaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate enzymes involved in neurotransmitter synthesis or degradation, thereby affecting neuronal signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpiperidine: Lacks the aldehyde functional group, making it less reactive in certain chemical reactions.

    2-Phenyl-2-piperidin-1-ylacetic acid: An oxidized form of 2-Phenyl-2-piperidin-1-ylacetaldehyde with different chemical properties.

    2-Phenyl-2-piperidin-1-ylethanol:

Uniqueness

This compound is unique due to its combination of a piperidine ring, phenyl group, and aldehyde functional group. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-phenyl-2-piperidin-1-ylacetaldehyde

InChI

InChI=1S/C13H17NO/c15-11-13(12-7-3-1-4-8-12)14-9-5-2-6-10-14/h1,3-4,7-8,11,13H,2,5-6,9-10H2

InChI Key

FIYUKWDVNOJKHT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C=O)C2=CC=CC=C2

Origin of Product

United States

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